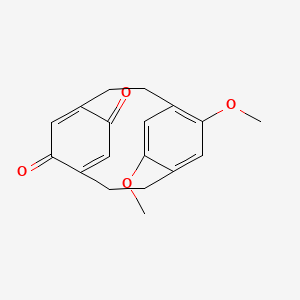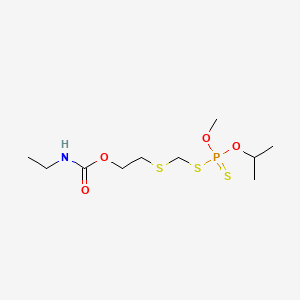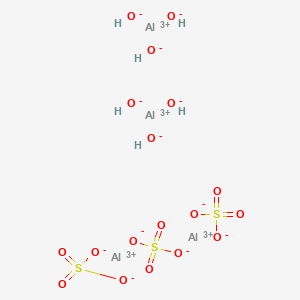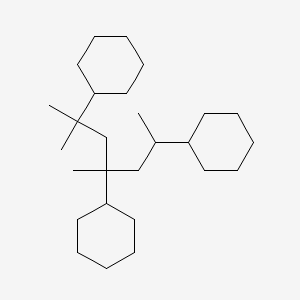
(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(22)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a unique organic compound belonging to the class of paracyclophanes Paracyclophanes are known for their strained ring structures and interesting electronic properties, making them valuable in various fields of research and application
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves the following steps:
Formation of the Paracyclophane Core: This is achieved through a series of cyclization reactions, often starting with a suitable aromatic precursor.
Introduction of Methoxy Groups: The methoxy groups are introduced via electrophilic aromatic substitution reactions using reagents like dimethyl sulfate or methanol in the presence of a catalyst.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex structures.
Reduction: Reduction reactions can be performed to modify the dione to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism by which (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups and dione structure allow it to participate in electron transfer reactions, potentially affecting cellular pathways and enzyme activities. Specific molecular targets and pathways may include oxidative stress pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A psychoactive compound with similar methoxy substitutions.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties.
2,5-Dimethoxyphenethylamine: Another compound with similar structural features.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is unique due to its paracyclophane core, which imparts distinct electronic properties and reactivity compared to other dimethoxy-substituted compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
| 55076-10-3 | |
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








